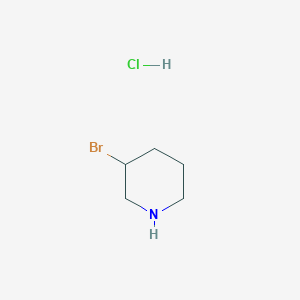

3-Bromopiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromopiperidine hydrochloride is a chemical compound with the molecular formula C5H11BrClN . It is used in the field of chemistry for the synthesis of various compounds.

Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 200.505 Da .

Chemical Reactions Analysis

Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Enantioselective Synthesis

3-Bromopiperidine hydrochloride plays a critical role in the enantioselective synthesis of 2-substituted and 3-substituted piperidines. This process, involving a bromoaminocyclization of olefinic amides, is pivotal for synthesizing dopaminergic drugs like Preclamol (Zhou et al., 2013).

Structural Analysis in Chemistry

The molecular structure of various bromo derivatives, including 3-bromo-trans-2,6-diallyl-Δ3-piperideine hydrochloride, has been determined using X-ray diffraction analysis. This type of structural analysis is fundamental in understanding chemical properties and reactivities (Bubnov et al., 1994).

Antitumor Research

3-Bromopiperidine derivatives, like 3-bromopyruvate, have been studied for their potential as antitumor agents. Understanding the stability and decay rates of these compounds at physiological conditions is crucial for their effectiveness in cancer treatment (Glick et al., 2014).

DNA Synthesis Detection

Bromo derivatives are used in the detection of DNA synthesis in cells. Methods involving bromo compounds like 5-bromo-2′-deoxyuridine are optimized for use in both image and flow cytometry, providing valuable tools in biological research and cancer studies (Ligasová et al., 2017).

Synthesis of Acyclic Pyridine C-Nucleosides

This compound is utilized in the synthesis of various acyclic pyridine C-nucleosides, which have been evaluated for their potential against tumor-cell lines and viruses (Hemel et al., 1994).

Halogen Migration in Chemistry

Studies on halogen migration in halogeno-derivatives provide insights into chemical reactions and properties, aiding in the development of new chemical compounds and reaction mechanisms (Hertog & Schogt, 2010).

Sensing Systems in Environmental Analysis

In environmental science, bromo compounds are significant for developing sensitive electrochemical sensing systems. These systems detect by-products like bromate from disinfection processes in water treatment facilities, crucial for monitoring water quality and safety (Lee & Jang, 2017).

Safety and Hazards

While specific safety data for 3-Bromopiperidine hydrochloride is not available, similar compounds can pose hazards. For example, 1-Boc-3-bromopiperidine is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Piperidine derivatives, including 3-Bromopiperidine hydrochloride, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The field of chemistry is constantly evolving, and scientists are always exploring new methods to synthesize and characterize compounds.

properties

IUPAC Name |

3-bromopiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQIOFJSXVDIOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)

![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)

![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)

![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)